2-Benzyloxy-1,3-propanediol
Overview
Description
2-Benzyloxy-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Synthesis Analysis
The synthesis of 2-Benzyloxy-1,3-propanediol involves the use of commercially available, inexpensive, and simple 2-(hydroxymethyl)-1,3-propanediol (31) using lipase-catalyzed enantioselective hydrolysis as a key reaction .
Molecular Structure Analysis
The molecular formula of 2-Benzyloxy-1,3-propanediol is C10H14O3. The InChI string representation is InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
. The Canonical SMILES string is C1=CC=C(C=C1)COC(CO)CO
.
Chemical Reactions Analysis
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Physical And Chemical Properties Analysis
2-Benzyloxy-1,3-propanediol has a molecular weight of 182.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are 182.094294304 g/mol . The Topological Polar Surface Area is 49.7 Ų .
Scientific Research Applications
Enantioselective Synthesis
- Asymmetric desymmetrization of 2-substituted 1,3-propanediols, including 2-Benzyloxy-1,3-propanediol, has been accomplished using oxazaborolidinone-mediated enantioselective ring-cleavage. This process yields enantiomerically enriched 3-benzyloxy-1-propanols, crucial intermediates in the synthesis of various chiral molecules (Harada, Imai & Oku, 2002).
Biotechnological Production
- 1,3-Propanediol, a chemical derivative of 2-Benzyloxy-1,3-propanediol, finds extensive applications in the production of polyesters, polyethers, and polyurethanes. Microbial production of 1,3-propanediol using genetically engineered strains has shown promise in improving yields and overcoming production bottlenecks associated with natural microorganisms (Yang et al., 2018).
Chemical Synthesis and Catalysis
- In the realm of catalytic hydrogenolysis, 2-Benzyloxy-1,3-propanediol is a candidate for conversion into valuable propanediols such as 1,2-propanediol and 1,3-propanediol. These propanediols are synthesized using various catalysts, and the process is fundamental in the chemical industry for producing solvents, adhesives, and other polymers (Wang, Zhou & Guo, 2015).
Electrochemical Applications
- Benzyloxy-functionalized 1,3-propanedithiolate complexes, which can be synthesized from 2-Benzyloxy-1,3-propanediol, have been studied for their electrochemical properties. These complexes are relevant to the active site of [FeFe]-hydrogenases, indicating their potential use in hydrogen production and fuel cell technologies (Song et al., 2012).
Safety And Hazards
When handling 2-Benzyloxy-1,3-propanediol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-phenylmethoxypropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPIOHLDFSMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163541 | |
Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-1,3-propanediol | |
CAS RN |
14690-00-7 | |
Record name | 2-(Phenylmethoxy)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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